3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorobenzoyl groups and two methoxy groups attached to a quinoline core
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-7-17(26)8-4-15)14-20(25(19)30)24(29)16-5-9-18(27)10-6-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSVCOEHXFQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorobenzoyl chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride.
Preparation of 4-chlorobenzyl chloride: This involves the chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst.
Synthesis of the quinoline core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final compound is obtained by coupling the 4-chlorobenzoyl chloride and 4-chlorobenzyl chloride with the quinoline core under appropriate conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzoyl chloride
- 4-chlorobenzyl chloride
- 6,7-dimethoxyquinoline
Uniqueness
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups and the quinoline core, which imparts distinct chemical and biological properties compared to its similar compounds.
Biological Activity
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 407.28 g/mol. The presence of chlorinated phenyl groups and methoxy substituents suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar quinoline structures have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
These results suggest that the target compound may also possess antimicrobial properties, warranting further investigation.
Anticancer Activity
The compound's quinoline scaffold is known for its anticancer potential. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and the modulation of signaling pathways involved in cell proliferation.
Case Study:
In a study evaluating the anticancer effects of quinoline derivatives:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : The tested derivatives showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against cancer cell lines.
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication in cancer cells.
- Induction of Oxidative Stress : The presence of methoxy groups may enhance the generation of reactive oxygen species (ROS), leading to oxidative damage in cells.
- Modulation of Apoptotic Pathways : Activation of caspases and alteration in Bcl-2 family proteins have been observed in studies involving related compounds.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial for development. Preliminary studies indicate that derivatives exhibit moderate toxicity at high concentrations but are generally well-tolerated at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
